molecular formula C17H12BrCl2NO2 B287981 4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287981
M. Wt: 413.1 g/mol
InChI Key: QWIZQLJVJHRAKI-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(3,4-dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BDMC, and it has been found to have potential applications in various fields.

Mechanism of Action

The mechanism of action of BDMC is not fully understood, but it is believed to involve the inhibition of various signaling pathways. BDMC has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been found to inhibit the PI3K/Akt pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BDMC has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and inhibit the production of pro-inflammatory cytokines and chemokines. BDMC has also been found to have antioxidant properties and has been shown to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

BDMC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to have low toxicity, making it a safe compound to use in lab experiments. However, BDMC has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BDMC. It has potential applications in the treatment of cancer and inflammatory diseases, and further research is needed to determine its efficacy in vivo. BDMC could also be studied for its potential use as an antioxidant and in the prevention of oxidative stress-related diseases. Additionally, the mechanism of action of BDMC needs to be further elucidated to fully understand its potential applications.

Synthesis Methods

BDMC can be synthesized through a multistep process that involves the reaction of 3,4-dichlorocinnamic acid with methylamine, followed by bromination and cyclization. The final product is obtained through purification and isolation techniques. The synthesis of BDMC is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BDMC has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has shown promising results in vitro. BDMC has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. It has also been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. BDMC has been found to inhibit the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C17H12BrCl2NO2

Molecular Weight

413.1 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C17H12BrCl2NO2/c1-21-15-6-4-11(18)9-12(17(15)23)16(22)7-3-10-2-5-13(19)14(20)8-10/h2-9H,1H3,(H,21,23)/b7-3+

InChI Key

QWIZQLJVJHRAKI-XVNBXDOJSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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